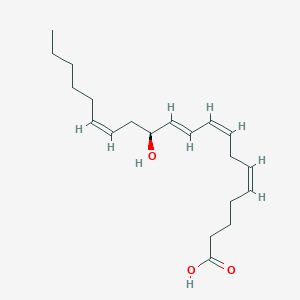

12(S)-Hete

描述

准备方法

Synthetic Routes and Reaction Conditions

12(S)-Hete is synthesized from arachidonic acid through the action of the enzyme arachidonate 12-lipoxygenase (ALOX12). The enzyme catalyzes the conversion of arachidonic acid to 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HpETE), which is then reduced to this compound by cellular peroxidases .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using ALOX12. The process is optimized to ensure high yield and purity of the final product .

化学反应分析

Arachidonic Acid Oxidation

12(S)-HETE is synthesized via the stereospecific oxidation of arachidonic acid by 12S-lipoxygenase (ALOX12) . The reaction proceeds as follows:

-

Substrate specificity : ALOX12 selectively inserts molecular oxygen at the C12 position of arachidonic acid, forming 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), which is then reduced to this compound .

-

Chirality : The reaction exclusively produces the S-enantiomer , distinguishing it from the R-form generated by ALOX12B in other tissues .

ω-1 Hydroxylation

This compound undergoes cytochrome P450 (CYP)-mediated ω-1 hydroxylation , primarily by CYP2E1 and CYP1B1 , forming 12,19-diHETE . This reaction reduces its bioactivity:

β-Oxidation

In M2 macrophages, this compound is catabolized via peroxisomal β-oxidation , yielding shorter-chain metabolites like 8-hydroxy-6,10-hexadecadienoic acid . Inhibitors such as thioridazine block this pathway .

Table 2: Metabolic Pathways of this compound

GPR31 (12-HETER) Activation

This compound binds selectively to the G-protein coupled receptor 12-HETER (GPR31) , triggering downstream signaling cascades:

-

Functional outcomes :

Neuroprotective Effects

This compound attenuates AMPA receptor-mediated excitotoxicity in neurons by reducing calcium influx through voltage-gated channels, mediated via pertussis toxin-sensitive G-proteins .

High-Performance Liquid Chromatography (HPLC)

-

Reverse-phase HPLC : Separates this compound using C18 columns with mobile phases of acetonitrile/water/acetic acid (65:35:0.01) .

-

Chiral-phase HPLC : Distinguishes this compound from 12(R)-HETE using Chiracel OC columns .

Mass Spectrometry

-

LC-MS/MS : Identifies metabolites via characteristic fragments (e.g., m/z 319 → 257, 179) .

-

Quantitative ELISA : Detects this compound in biological samples with <2.5% cross-reactivity to 12(R)-HETE .

Hypertension

-

Elevated levels : Patients with essential hypertension exhibit 5.5-fold higher platelet this compound levels compared to normotensive controls .

-

Mechanism : Enhanced 12-LO protein expression and reduced vasodilatory PGI₂ contribute to vascular dysfunction .

Cancer Metastasis

-

CCID formation : this compound induces circular chemorepellent-induced defects in lymphatics, enabling tumor cell extravasation .

-

Therapeutic target : Inhibition of the 12-HETER–RHO–ROCK pathway reduces metastatic spread in preclinical models .

Neuroprotection

-

Excitotoxicity reduction : this compound (EC₅₀ = 80 nM) decreases AMPA-induced neuronal death by 40% .

This compound’s reactivity and stereospecificity underpin its dual roles as a signaling mediator and pathogenic agent. Its enzymatic synthesis, metabolic fate, and receptor-mediated actions offer multiple avenues for therapeutic intervention in hypertension, cancer, and neurodegenerative diseases.

科学研究应用

Neurological Applications

Neuroprotection:

12(S)-HETE has been shown to exert protective effects against excitotoxicity in neurons. Research indicates that it attenuates calcium influx into neurons, thereby protecting them from glutamate-induced damage. This mechanism involves activation of G-protein-coupled receptors, which limit calcium entry through voltage-gated channels . In vitro studies demonstrated that this compound reduced lactate dehydrogenase (LDH) release by up to 40% in models of AMPA toxicity, indicating its potential as a neuroprotective agent during ischemic events .

Mechanism of Action:

The protective effects of this compound are linked to its ability to activate specific signaling pathways, including those involving protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). These pathways are crucial for mediating cell survival and reducing apoptosis in neuronal cells .

Cancer Research

Tumor Cell Invasion:

In the context of cancer, this compound has been implicated in promoting the invasiveness and motility of tumor cells. For instance, studies on prostate cancer cells have shown that this compound enhances cell motility and invasion through selective activation of PKCα. This suggests that targeting the pathways influenced by this compound could be a strategy for developing anti-invasive therapies for prostate cancer .

Metastatic Behavior:

In epidermoid carcinoma models, this compound was found to stimulate cell migration and spreading on extracellular matrix components like laminin and fibronectin. The signaling pathways involved include ERK1/2 and PI3K, highlighting its role in facilitating metastatic behavior in cancer cells .

Cardiovascular Health

Ischemic Preconditioning:

this compound plays a significant role in cardiac protection during ischemia. It is produced during ischemic preconditioning, a process where brief episodes of ischemia protect the heart from subsequent prolonged ischemic events. Studies indicate that this compound may enhance functional recovery post-ischemia by modulating cardiac cell signaling pathways .

Vasodilation:

Research has also shown that this compound can induce vasodilation in coronary microvessels and mesenteric arteries, suggesting its potential utility in managing conditions related to vascular dysfunction .

Diabetes and Endothelial Dysfunction

Role in Diabetic Kidney Disease:

Recent findings indicate that serum levels of this compound are significantly elevated in patients with diabetic kidney disease (DKD). This elevation correlates with disease severity and may serve as a biomarker for early diagnosis of DKD. The compound's association with renal function highlights its potential as a target for therapeutic intervention in diabetes-related complications .

Endothelial Dysfunction:

In diabetic models, this compound has been linked to endothelial dysfunction through its interaction with TRPV1 channels. Targeting this interaction may ameliorate diabetes-induced vascular complications, emphasizing the compound's relevance in metabolic diseases .

Inflammation and Immune Response

Chemotaxis and Inflammation:

this compound is involved in mediating inflammatory responses by promoting chemotaxis of neutrophils and macrophages. It enhances cell adhesion and enzyme release from immune cells, suggesting its role in inflammatory diseases . The modulation of immune cell behavior by this compound underscores its potential as a therapeutic target for managing chronic inflammatory conditions.

作用机制

12(S)-Hete exerts its effects through several mechanisms:

相似化合物的比较

12(S)-Hete is part of a family of hydroxyeicosatetraenoic acids (HETEs), which include:

12R-Hydroxyeicosatetraenoic acid (12R-Hete): An enantiomer of this compound, produced by different tissues through the action of 12R-lipoxygenase (ALOX12B).

15-Hydroxyeicosatetraenoic acid (15-Hete): Produced by the action of 15-lipoxygenase on arachidonic acid, it has distinct biological roles, including the regulation of smooth muscle and lung neutrophil recruitment.

5-Hydroxyeicosatetraenoic acid (5-Hete): Another member of the HETE family, involved in leukotriene biosynthesis and inflammatory responses.

This compound is unique due to its specific stereochemistry and its role in platelet function and cancer metastasis .

生物活性

12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE) is a biologically active lipid derived from arachidonic acid through the action of lipoxygenase enzymes. This compound plays significant roles in various physiological and pathological processes, including inflammation, cancer metastasis, and neuroprotection. Its biological activities are mediated through interactions with specific receptors and signaling pathways, influencing cellular functions such as motility, apoptosis, and mitochondrial function.

-

Tumor Cell Invasion :

- This compound has been shown to enhance the motility and invasiveness of prostate cancer cells (AT2.1 cells) by activating protein kinase C (PKC) pathways. The selective PKCα activation leads to increased invasiveness, suggesting potential therapeutic targets for anti-invasive agents in cancer treatment .

- Mitochondrial Dysfunction :

- Renin Regulation :

- Neuroprotection :

Clinical Implications

- Hypertension : Elevated levels of this compound have been associated with essential hypertension, indicating its role in vascular smooth muscle cell signaling and potential contributions to hypertensive pathology .

- Diabetic Kidney Disease : Studies have shown increased serum levels of this compound in patients with diabetic kidney disease (DKD), suggesting its involvement in renal function deterioration .

Data Table: Biological Effects of this compound

Case Study 1: Prostate Cancer Metastasis

In a study focusing on prostate carcinoma, researchers demonstrated that treatment with this compound significantly increased the invasive capacity of AT2.1 cells. The use of PKC inhibitors effectively reduced this enhanced invasiveness, highlighting the importance of PKCα activation in cancer progression.

Case Study 2: Cardiac Myocyte Apoptosis

A separate investigation into cardiac myocytes revealed that exposure to this compound led to increased mitochondrial calcium levels and subsequent apoptosis. This study provided insights into the molecular mechanisms by which this compound contributes to cardiac dysfunction under stress conditions.

属性

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-LQWMCKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028839 | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54397-83-0 | |

| Record name | 12S-Hydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG8M7C9ALT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While a dedicated 12S-HETE receptor remains elusive, evidence suggests its actions are mediated through G-protein-coupled receptors (GPCRs). For instance, 12S-HETE-induced calcium release, arachidonic acid release, and diacylglycerol formation in human neutrophils, as well as insulin secretion in rat insulinoma cells, are sensitive to pertussis toxin, implicating Gαi/o protein involvement. [ [] ]

A: 12S-HETE activates various signaling pathways depending on the cell type and context. It can stimulate protein kinase C (PKC) [ [] ], modulate ion channels like the delayed-rectifier potassium channel (IK) in neurons [ [] ], and influence gene expression related to inflammation and cell proliferation. [ [] ]

ANone: The molecular formula of 12S-HETE is C20H32O3, and its molecular weight is 320.47 g/mol.

A: Yes, 12S-HETE can be characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides information on its molecular mass and fragmentation pattern, while NMR reveals the arrangement of atoms within the molecule. [ [, , ] ]

ANone: 12S-HETE, like other polyunsaturated fatty acid metabolites, is susceptible to oxidation. Proper storage is crucial for maintaining its stability. It is typically stored as a solution in an organic solvent like ethanol or dimethyl sulfoxide at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

ANone: 12S-HETE is a product of enzymatic catalysis, not an enzyme itself. It does not possess catalytic properties.

ANone: While computational studies specifically focusing on 12S-HETE are limited, molecular modeling techniques can be employed to investigate its interactions with potential targets like GPCRs or enzymes. Docking simulations can predict binding affinities and explore structure-activity relationships.

A: Research on 12S-HETE analogs has shown that structural modifications can significantly impact its biological activity. For example, reduction of the 10,11-double bond of 12-HETE, yielding 12S-HETrE, results in a slight decrease in its ability to stimulate calcium mobilization and chemotaxis in neutrophils. [ [] ]

A: Yes, the stereochemistry at the 12-position is crucial for 12S-HETE's biological activity. The 12S-enantiomer exhibits distinct biological effects compared to its 12R-counterpart. [ [, ] ]

A: 12S-HETE can be susceptible to degradation. Formulation strategies, such as encapsulation in liposomes or nanoparticles, can be employed to enhance its stability, solubility, and bioavailability for research purposes or potential therapeutic applications. [ [] ]

ANone: While there might not be specific regulations for 12S-HETE, general laboratory safety guidelines for handling bioactive lipids and organic solvents should be followed.

A: Due to its rapid metabolism, the in vivo half-life of 12S-HETE is relatively short. It undergoes further enzymatic conversions, including oxidation and esterification. [ [] ] Further research is needed to fully elucidate its ADME properties.

A: 12S-HETE's biological activities have been studied in various cell types, including neutrophils, macrophages, endothelial cells, and cancer cell lines. [ [, , , , , , , , , ] ]

A: Yes, studies using animal models have provided insights into the involvement of 12S-HETE in conditions like hypertension, inflammation, and cancer. For instance, in a rat model of diabetes, increased renal 12S-HETE levels were linked to angiotensin II receptor activity. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。